molecular formula C15H9BrN4 B253740 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B253740
M. Wt: 325.16 g/mol
InChI Key: CJRGCMWQHBFNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or interfering with DNA synthesis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potential as a new anticancer drug candidate. Additionally, this compound has been shown to have activity against a range of cancer cell lines, making it a versatile compound for research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for research involving 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline. One direction is to further elucidate the mechanism of action of this compound, which may lead to the development of new drugs for cancer and other diseases. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Finally, this compound could be modified to improve its efficacy and selectivity against cancer cells.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline has been achieved through various methods, including a one-pot reaction of 2-aminobenzonitrile, 4-bromoaniline, and triethylorthoformate in the presence of a catalyst, and a two-step reaction involving the synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one followed by the reaction with sodium azide and triethylorthoformate. These methods have been successful in producing high yields of the compound.

Scientific Research Applications

2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been studied for its potential as an antifungal and antibacterial agent.

properties

Molecular Formula

C15H9BrN4

Molecular Weight

325.16 g/mol

IUPAC Name

2-(4-bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-15-12-3-1-2-4-13(12)17-9-20(15)19-14/h1-9H

InChI Key

CJRGCMWQHBFNHZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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